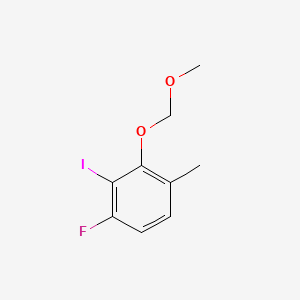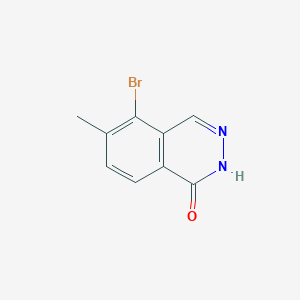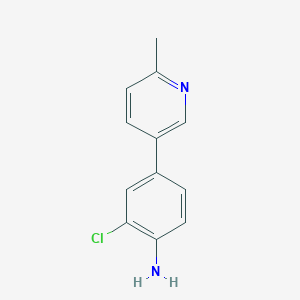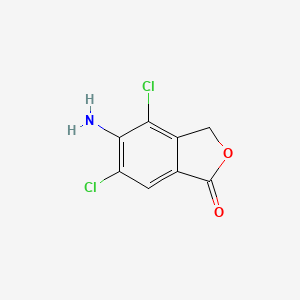![molecular formula C12H8ClN3O B13893358 5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features a fused furo-pyridine ring system
Preparation Methods
The synthesis of 5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine typically involves multi-step organic synthesis. One common method involves the formation of the furo-pyridine core followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine can be compared with other similar compounds such as:
- 5-Chlorofuro[2,3-b]pyridin-2-yl)methanol
- 5-Methylfuro[2,3-b]pyridin-2-yl)methanol
- 5-Bromofuro[2,3-b]pyridin-2-yl)methanol These compounds share structural similarities but differ in their functional groups and specific properties, which can influence their reactivity and applications.
Properties
Molecular Formula |
C12H8ClN3O |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
5-(7-chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H8ClN3O/c13-8-3-4-15-9-5-10(17-12(8)9)7-1-2-11(14)16-6-7/h1-6H,(H2,14,16) |
InChI Key |
YDUXSHCQXAHMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC3=NC=CC(=C3O2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)

![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)
![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)


![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)


![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)

